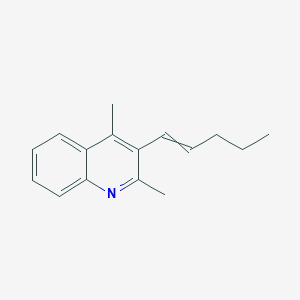

2,4-Dimethyl-3-(pent-1-EN-1-YL)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

61736-56-9 |

|---|---|

Molecular Formula |

C16H19N |

Molecular Weight |

225.33 g/mol |

IUPAC Name |

2,4-dimethyl-3-pent-1-enylquinoline |

InChI |

InChI=1S/C16H19N/c1-4-5-6-9-14-12(2)15-10-7-8-11-16(15)17-13(14)3/h6-11H,4-5H2,1-3H3 |

InChI Key |

LNWSZXAVVUWGIC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC1=C(C2=CC=CC=C2N=C1C)C |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations of 2,4 Dimethyl 3 Pent 1 En 1 Yl Quinoline Syntheses and Transformations

Detailed Mechanistic Pathways of Key Quinoline (B57606) Annulation Reactions

The formation of the quinoline core in compounds like 2,4-dimethyl-3-(pent-1-en-1-yl)quinoline often proceeds via the Friedländer annulation or related synthetic strategies. The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org

Two primary mechanistic pathways are proposed for the Friedländer synthesis:

Aldol (B89426) Condensation First: The reaction initiates with an aldol condensation between the 2-amino-substituted carbonyl compound and the ketone. researchgate.net This is often the rate-limiting step. The resulting aldol adduct then undergoes cyclization and subsequent dehydration to form the quinoline ring. wikipedia.orgresearchgate.net

Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base between the amino group of the aryl component and the carbonyl group of the ketone. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to yield the final quinoline product. wikipedia.org

The specific pathway that predominates can be influenced by the reaction conditions, such as the nature of the catalyst (acidic or basic) and the solvent employed. researchgate.net For instance, under certain acidic conditions, the reaction may proceed through the formation of an E-enone intermediate which then cyclizes. researchgate.net

Other synthetic strategies for quinoline derivatives that may share mechanistic features include:

Domino reactions: These can involve a sequence of reactions, such as an aza-Henry reaction followed by cyclization and denitration, catalyzed by species like iron(III) chloride. rsc.org

[4+2] Cycloaddition Reactions: Iodine-induced [4+2] cycloadditions of aryl ketones, aromatic amines, and other components can also lead to quinoline structures. mdpi.com

C-H Activation Pathways: Transition metal-catalyzed C-H activation provides a modern and efficient route to quinolines. mdpi.com For example, rhodium catalysts can facilitate the ortho-C–H bond activation of aromatic amines for subsequent cyclization. mdpi.com

Elucidation of Catalyst Roles in Reaction Selectivity and Efficiency

Catalysts play a pivotal role in directing the outcome and enhancing the efficiency of quinoline syntheses. Their functions range from activating substrates to controlling regioselectivity and promoting specific reaction pathways.

Lewis Acids: Lewis acids are widely employed in Friedländer-type reactions. wikipedia.orgrsc.org Metal salts such as indium(III) triflate (In(OTf)₃) have been shown to be highly effective in promoting the selective formation of the desired quinoline product. rsc.org Other Lewis acids like iron(III) chloride are used to catalyze cascade reactions for quinoline synthesis. rsc.org The role of the Lewis acid is to activate the carbonyl group, facilitating the initial condensation step. The choice of Lewis acid can significantly impact the reaction's selectivity, especially in cases where multiple reaction pathways are possible. rsc.orgresearchgate.net

Transition Metals: A variety of transition metals, including rhodium, ruthenium, cobalt, copper, palladium, and nickel, are used to catalyze quinoline synthesis through different mechanisms, often involving C-H activation. mdpi.comorganic-chemistry.org

Rhodium and Ruthenium: These metals can catalyze cyclization reactions involving anilines and other coupling partners through ortho-C-H bond activation. mdpi.com

Cobalt: Cobalt catalysts, particularly Co(III) complexes, are effective for the C-H activation and cyclization of anilines with alkynes. mdpi.comorganic-chemistry.org

Copper: Copper catalysts are versatile and can be used in dehydrogenative reactions of 2-aminobenzyl alcohols with ketones. researchgate.net They can also catalyze decarboxylative cascade cyclizations. organic-chemistry.org

Palladium: Palladium catalysts are utilized in reactions such as the cyclization of 2-aminobenzyl alcohol with ketones. semanticscholar.org

Nickel: Nickel-catalyzed reactions provide an eco-friendly route for quinoline synthesis via double dehydrogenative coupling. organic-chemistry.org

Nanocatalysts: Nanoparticle-based catalysts are gaining prominence due to their high surface area and reusability. nih.govacs.org For example, magnetic iron oxide nanoparticles functionalized with a Brønsted acidic ionic liquid have been used to catalyze the Friedländer reaction under solvent-free conditions. nih.gov

Metal-Free Catalysis: In an effort to develop more sustainable synthetic methods, metal-free catalysts have been explored. Molecular iodine has been shown to be an efficient catalyst for Friedländer annulation and other quinoline syntheses. organic-chemistry.orgrsc.orgnih.govrsc.org Organic photocatalysts and superacids like trifluoromethanesulfonic acid have also been successfully employed. organic-chemistry.orgmdpi.com

The table below summarizes the roles of various catalysts in quinoline synthesis.

| Catalyst Type | Specific Example(s) | Role in Reaction | Key Advantages |

| Lewis Acids | In(OTf)₃, FeCl₃, AlCl₃ | Activate carbonyl groups, promote cyclodehydration. rsc.orgrsc.orgresearchgate.net | High efficiency, control of selectivity. rsc.org |

| Transition Metals | Rh, Ru, Co, Cu, Pd, Ni | C-H activation, dehydrogenative coupling, oxidative annulation. mdpi.comorganic-chemistry.org | High atom economy, broad substrate scope. mdpi.com |

| Nanocatalysts | Fe₃O₄@Urea/HITh-SO₃H | Provide high surface area for catalysis, facilitate reaction under green conditions. nih.gov | Reusability, often environmentally benign. nih.gov |

| Metal-Free | Iodine, Triflic Acid, Organic Photocatalysts | Promote cyclization, act as mild oxidants or strong acids. organic-chemistry.orgmdpi.comnih.gov | Avoids metal contamination, often low cost. nih.govrsc.org |

Computational and Theoretical Insights into Reaction Mechanisms

Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the mechanisms of complex organic reactions, including quinoline synthesis. rsc.orgnih.govarabjchem.orgresearchgate.net

Computational studies can provide detailed information about:

Reaction Pathways: DFT can be used to map out the potential energy surfaces of different reaction pathways, helping to identify the most favorable mechanism. nih.gov For example, DFT calculations have been used to investigate the mechanism of copper-catalyzed dehydrogenative synthesis of quinolines, providing insights into the free energy profile and the structures of transition states. researchgate.net

Catalyst-Substrate Interactions: These studies can reveal how a catalyst interacts with the reactants, providing a rationale for the observed selectivity and reactivity. rsc.org

Electronic Properties: DFT can be used to calculate various electronic properties of the reactants, intermediates, and products, such as electrophilicity, chemical hardness, and softness, which can help to understand their reactivity. rsc.org

Thermodynamic and Kinetic Parameters: Computational methods can predict thermodynamic properties like enthalpy and Gibbs free energy of formation, as well as kinetic parameters, which are crucial for understanding the feasibility and rate of a reaction. nih.gov

For instance, DFT studies on the hydrodenitrogenation of quinoline over Ni-promoted MoS₂ catalysts have provided detailed insights into the hydrogenation and ring-opening pathways, demonstrating how the catalyst's morphology influences the reaction outcome. nih.gov Similarly, computational studies have been proposed to understand the mechanism of iron-catalyzed C-2 alkenylation of quinoline. rsc.org

Spectroscopic and Structural Elucidation Studies of 2,4 Dimethyl 3 Pent 1 En 1 Yl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. While direct experimental data for 2,4-Dimethyl-3-(pent-1-en-1-yl)quinoline is not widely published, a detailed analysis can be constructed based on the well-established principles of NMR and data from closely related analogs, such as (E)-2,4-dimethyl-3-(prop-1-en-1-yl)quinoline.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in a molecule. The expected chemical shifts (δ) for this compound are detailed below. The signals from the quinoline (B57606) ring protons are expected in the aromatic region (7.0-8.5 ppm). The two methyl groups at positions 2 and 4 will appear as singlets in the upfield region. The protons of the pentenyl group will exhibit characteristic shifts and coupling patterns for a vinylic system.

The protons on the double bond (H-1' and H-2') are expected to show a large coupling constant (J), indicative of an (E)-configuration, which is typically more stable. The signals for the propyl chain attached to the double bond (H-3', H-4', and H-5') will appear in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | ~8.0 | d | ~8.5 |

| H-6 | ~7.4 | t | ~7.5 |

| H-7 | ~7.6 | t | ~7.5 |

| H-8 | ~7.8 | d | ~8.5 |

| 2-CH₃ | ~2.6 | s | - |

| 4-CH₃ | ~2.5 | s | - |

| H-1' | ~6.5 | d | ~16.0 |

| H-2' | ~6.0 | dt | ~16.0, 7.0 |

| H-3' | ~2.2 | q | ~7.0 |

| H-4' | ~1.5 | sext | ~7.0 |

| H-5' | ~0.9 | t | ~7.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~158 |

| C-3 | ~130 |

| C-4 | ~145 |

| C-4a | ~128 |

| C-5 | ~129 |

| C-6 | ~125 |

| C-7 | ~126 |

| C-8 | ~128 |

| C-8a | ~147 |

| 2-CH₃ | ~24 |

| 4-CH₃ | ~18 |

| C-1' | ~130 |

| C-2' | ~132 |

| C-3' | ~35 |

| C-4' | ~22 |

| C-5' | ~14 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, strong cross-peaks would be expected between the adjacent aromatic protons (H-5/H-6, H-6/H-7, H-7/H-8) and along the pentenyl chain (H-1'/H-2', H-2'/H-3', H-3'/H-4', H-4'/H-5').

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for all protonated carbons by correlating the signals from the ¹H and ¹³C NMR spectra. For example, the signal for the 2-CH₃ protons would correlate with the signal for the 2-CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity of quaternary carbons and linking different fragments of the molecule. Key expected correlations would include the protons of the 2-CH₃ group to C-2 and C-3, the 4-CH₃ protons to C-3, C-4, and C-4a, and the vinylic proton H-1' to the quinoline carbon C-3, confirming the attachment point of the pentenyl substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₆H₁₉N), the expected exact mass is approximately 225.15 g/mol .

The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) at m/z 225.15. The fragmentation pattern upon electron impact (EI) would likely involve the following key steps:

Loss of a methyl group: A peak at m/z 210 ([M-15]⁺) would correspond to the loss of a methyl radical (•CH₃) from either the C-2 or C-4 position of the quinoline ring. Studies on dimethylquinolines suggest that fragmentation is preceded by ring expansion. cdnsciencepub.com

Loss of an ethyl radical: Cleavage of the pentenyl chain could lead to the loss of an ethyl radical (•C₂H₅), resulting in a fragment at m/z 196 ([M-29]⁺).

Loss of a propyl radical: A significant peak at m/z 182 ([M-43]⁺) would be expected from the loss of a propyl radical (•C₃H₇) via cleavage of the allylic C-C bond, which is a favorable fragmentation pathway. This would result in a stable vinyl-substituted quinolinium cation.

Formation of the 2,4-dimethylquinoline (B72138) core: Cleavage of the entire pentenyl side chain could lead to a fragment corresponding to the 2,4-dimethylquinolinium cation at m/z 157.

Further fragmentation of the quinoline ring: The quinoline ring itself can undergo fragmentation, often involving the loss of HCN (m/z 27), leading to smaller fragment ions. cdnsciencepub.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the quinoline ring are expected to appear in the region of 3100-3000 cm⁻¹. scialert.net

Aliphatic and Alkenyl C-H Stretching: The C-H stretching vibrations of the methyl groups and the pentenyl chain would be observed just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. The vinylic C-H stretch is expected near 3020 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic quinoline ring and the pentenyl side chain, as well as the C=N bond of the quinoline, are expected to produce a series of bands in the 1650-1450 cm⁻¹ region. scialert.netresearchgate.net These bands are often strong in both IR and Raman spectra.

C-H Bending: In-plane C-H bending vibrations for the aromatic ring typically occur in the 1300-1000 cm⁻¹ range. scialert.net Out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the aromatic ring and appear as strong bands in the 900-675 cm⁻¹ region. iitm.ac.in

Methyl Group Bending: The symmetric and asymmetric bending vibrations of the methyl groups are expected around 1460 cm⁻¹ and 1380 cm⁻¹.

The Raman spectrum would be expected to show strong bands for the symmetric vibrations of the aromatic ring and the C=C double bond of the pentenyl chain.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information.

The analysis would yield precise bond lengths, bond angles, and torsion angles for the entire molecule. This would confirm the planarity of the quinoline ring system and determine the exact conformation of the flexible pentenyl side chain in the solid state. The stereochemistry at the double bond (E/Z configuration) would be unequivocally established.

Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice. This includes the identification of any intermolecular interactions, such as π-π stacking between the quinoline rings of adjacent molecules or C-H···π interactions. researchgate.net Such interactions are crucial for understanding the solid-state properties of the material. While experimental data for this specific compound is not available, analysis of related quinoline derivatives often shows significant π-π stacking interactions that influence their crystal packing. researchgate.netmdpi.com

Computational Chemistry and Theoretical Characterization of 2,4 Dimethyl 3 Pent 1 En 1 Yl Quinoline

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the analysis of molecular structures and electronic properties. For 2,4-Dimethyl-3-(pent-1-EN-1-YL)quinoline, DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) or larger basis set, are used to determine its optimized geometric parameters. rsc.orgproquest.com These calculations predict bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Electronic structure analysis through DFT provides insights into the distribution of electron density. Molecular Electrostatic Potential (MEP) maps are particularly illustrative, highlighting regions of positive and negative electrostatic potential. nih.govekb.eg For quinoline (B57606) derivatives, the nitrogen atom and the surrounding π-system typically represent a region of negative potential, making it susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl and pentenyl groups are regions of positive potential. Natural Bond Orbital (NBO) analysis further quantifies the charge distribution and explores hyperconjugative interactions that contribute to the molecule's stability. arabjchem.orgresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Quinoline Core (DFT/B3LYP)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-C3 | 1.38 | N1-C2-C3 | 122.5 |

| C3-C4 | 1.41 | C2-C3-C4 | 120.0 |

| C4-N1 | 1.36 | C3-C4-N1 | 118.5 |

| C2-C(Methyl) | 1.51 | C3-C(Pentenyl)-C | 121.0 |

Note: Data are representative values for a substituted quinoline scaffold and not specific experimental values for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netscirp.org

For this compound, the HOMO is typically localized over the electron-rich quinoline ring and parts of the pentenyl substituent, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed across the π-conjugated system of the quinoline core, representing the most likely region for nucleophilic attack.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org The electronic properties, and thus the HOMO-LUMO gap, of quinoline derivatives can be tuned by altering the substituents. rsc.org DFT calculations are the primary tool for computing these orbital energies and visualizing their distributions. nih.govekb.egresearchgate.net The energy gap also provides insights into the molecule's potential for applications in nonlinear optics and as a component in organic electronic materials. arabjchem.org

Table 2: Representative FMO Energies for a Substituted Quinoline Derivative

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.50 | Highest Occupied Molecular Orbital |

| LUMO | -1.75 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.75 | Indicator of Chemical Stability |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling Approaches for Substituted Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For substituted quinoline derivatives, which are known for a wide range of pharmacological activities, QSAR is an invaluable tool in drug discovery. mdpi.com

2D-QSAR models correlate biological activity with molecular descriptors such as lipophilicity (logP), molar refractivity, and electronic parameters. For instance, the lipophilicity of quinoline derivatives has been shown to correlate with their cytotoxic effects. rsc.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the three-dimensional properties of the molecules. tandfonline.comtandfonline.com These models align a series of structurally related compounds and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. jmaterenvironsci.com The resulting contour maps highlight regions where modifications to the molecular structure—such as adding bulky groups, electron-withdrawing groups, or hydrogen bond donors—are likely to increase or decrease biological activity. tandfonline.comtandfonline.com For quinoline derivatives, CoMFA and CoMSIA models have been successfully developed to predict their activity as inhibitors for various enzymes. tandfonline.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights that are inaccessible through static quantum chemical calculations. For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. nih.gov The rotation around single bonds, particularly within the pentenyl side chain, can lead to numerous possible conformations. MD simulations can identify the most stable (lowest energy) conformers and the energy barriers between them. arabjchem.org

Theoretical Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful complement to experimental characterization. researchgate.net For this compound, DFT calculations can simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. scirp.org These calculated frequencies and their corresponding intensities can be compared with experimental FT-IR spectra to aid in the assignment of vibrational modes. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. ekb.egnih.gov Theoretical and experimental NMR data often show a high degree of correlation, which helps confirm the molecular structure. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. proquest.combohrium.comnih.gov These calculations can explain the origin of electronic transitions, often corresponding to π → π* transitions within the quinoline's conjugated system. niscair.res.in

Table 3: Theoretically Predicted Spectroscopic Data (Illustrative)

| Spectroscopy Type | Predicted Parameter | Value |

|---|---|---|

| IR | C=N stretch | ~1600 cm⁻¹ |

| C-H stretch (aromatic) | ~3050 cm⁻¹ | |

| ¹³C NMR | C2 (quinoline) | ~158 ppm |

| C4 (quinoline) | ~145 ppm |

| UV-Vis (TD-DFT) | λmax | ~320 nm |

Note: These are representative values for a substituted quinoline and can vary based on the specific structure and computational method.

Structure Activity Relationship Sar Investigations of Substituted Quinolines with Relevance to 2,4 Dimethyl 3 Pent 1 En 1 Yl Quinoline

Influence of 2,4-Dimethyl Substitution on Structure-Activity Profiles

Research on various quinoline-based compounds has demonstrated that methyl substitutions can either enhance or diminish biological activity depending on the specific therapeutic target. For instance, in the context of anticancer agents, studies have shown that the position of methyl groups is critical. Derivatives with a methyl group at the C-5 position of the quinoline (B57606) have shown more potent activity against cancer cell lines than those with C-6 substitution. biointerfaceresearch.com In other cases, the presence of a methyl group at C2 has been part of scaffolds exhibiting anticancer properties. acs.org For example, ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate serves as an intermediate for synthesizing compounds with activity against triple-negative breast cancer. acs.org

| Quinoline Derivative Class | Substitution Pattern | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Anticancer Indole-Quinolines | Methyl at C-5 | More potent activity against cancer cells compared to C-6 substitution. | biointerfaceresearch.com |

| Antimalarial 4-Aminoquinolines | Methyl at C-3 | Reduces antimalarial activity. | pharmacy180.com |

| Antimalarial 4-Aminoquinolines | Methyl at C-8 | Abolishes antimalarial activity. | pharmacy180.com |

| Anticancer Quinolines | Methyl at C-2 (part of a larger scaffold) | Used as a building block for potent anticancer agents. | acs.org |

| Caspase 3 Inhibitors | 4-methyl substituent | Identified as a feature in potent compounds. | e3s-conferences.org |

Impact of the Pent-1-EN-1-YL Moiety at the 3-Position on SAR in Quinoline Derivatives

The functionalization of the C3 position of the quinoline nucleus is a key strategy for developing a diverse range of bioactive molecules. researchgate.net The introduction of an alkenyl group, such as the pent-1-EN-1-YL moiety, is particularly significant. This substituent can influence activity through several mechanisms, including altering the molecule's geometry, electronic distribution, and potential for specific interactions with target proteins.

The presence of an unsaturated bond in the side chain can be crucial for biological activity. pharmacy180.com The double bond introduces conformational rigidity and a specific spatial orientation to the side chain, which can be critical for optimal binding to a receptor or enzyme. The length of the alkyl/alkenyl chain is also a determining factor. Studies on quinoline-based anticancer agents have indicated that alkylamines with suitable lengths at certain positions are very important for improving potency. nih.gov

While direct C3-alkenylation of quinolines has been historically challenging, its importance is recognized in various natural products, pharmaceuticals, and agrochemicals. researchgate.net For example, in a series of 2-substituted quinolines developed as antileishmanial agents, modifications at the C3 position were explored, leading to potent derivatives. mdpi.com Specifically, the transformation of a C3-ester to a C3-hydroxymethyl group was a key step in optimizing activity. arabjchem.org This suggests that the nature of the functionality at C3, including alkenyl groups, plays a pivotal role in the SAR of quinoline derivatives.

Role of Stereochemistry in the Biological Activity of Quinoline Scaffolds

Stereochemistry is a critical determinant of biological activity for many pharmaceutical compounds, and quinoline derivatives are no exception. nih.gov The three-dimensional arrangement of atoms in a molecule can dictate how it interacts with chiral biological targets like enzymes and receptors. More than half of all approved chemical drugs are chiral, highlighting the importance of stereoisomerism in drug design. mdpi.com

The biological activity of quinoline derivatives can be influenced by several types of stereoisomerism:

Central Chirality: The presence of a stereogenic center (a carbon atom bonded to four different groups) leads to enantiomers. For instance, the D-isomer of the antimalarial drug chloroquine (B1663885) is less toxic than its L-isomer. pharmacy180.com The synthesis of quinoline-based chiral derivatizing reagents, often incorporating chiral molecules like L-proline, is a strategy used to separate and study the enantiomers of other drug molecules. researchgate.net

Axial Chirality: Some quinoline derivatives can exhibit atropisomerism, where rotation around a single bond is restricted, leading to stable, non-superimposable conformers. This is particularly relevant in heterobiaryl systems and can be crucial for creating specific chiral ligands or catalysts. researchgate.net

Geometric Isomerism: The pent-1-EN-1-YL group in the target compound can exist as E/Z isomers due to the double bond. These geometric isomers will have different spatial arrangements, which could lead to significant differences in their ability to bind to a biological target and, consequently, in their pharmacological activity.

The specific stereochemistry of a quinoline scaffold can therefore profoundly impact its efficacy and selectivity, making stereoselective synthesis and chiral analysis essential components of drug development. mdpi.com

Comparative SAR Studies with Other Functionally Substituted Quinoline Derivatives

The biological activity of the quinoline nucleus is highly tunable by the introduction of various functional groups at different positions. A comparative analysis of these substitutions provides a broader context for understanding the potential activity profile of 2,4-dimethyl-3-(pent-1-EN-1-YL)quinoline.

Position 2: While the target compound has a methyl group here, other substitutions can lead to potent compounds. For example, 2-substituted aryl quinolines have been evaluated for activity against L. braziliensis. mdpi.com

Position 4: This position is critical in many well-known quinoline drugs. In antimalarials like chloroquine, a dialkylaminoalkylamino side chain is essential for activity. youtube.com In other contexts, groups like morpholino or substituted phenyl groups at C4 have been found to confer potent antileishmanial activity. mdpi.com

Position 6: The introduction of a halogen, particularly chlorine (Cl), at the C6 or C7 position is a common strategy. A 7-chloro group is optimal for the activity of 4-aminoquinoline (B48711) antimalarials. pharmacy180.comyoutube.com Similarly, a 6-chloro substituent was found to improve the metabolic stability of antileishmanial quinolines. mdpi.com In anticancer quinolines, nitro and phenyl groups at this position have also been investigated. nih.gov

Position 7: As mentioned, a fluorine (F) or chlorine (Cl) atom at this position often enhances activity or improves pharmacokinetic properties. mdpi.com In some phosphodiesterase inhibitors, a cyano (CN) group at C7 was shown to be important for activity. arabjchem.org

Position 8: Substitution at this position can be detrimental or beneficial depending on the scaffold. An 8-hydroxyquinoline (B1678124) core can lead to anticancer potential, whereas an 8-methyl group can abolish the activity of some antimalarials. pharmacy180.comresearchgate.net

The table below summarizes the influence of various substituents at different positions on the quinoline ring, providing a comparative framework for the specific substitutions found in this compound.

| Position | Substituent | Observed Effect/Activity | Reference |

|---|---|---|---|

| C2 | Aryl groups | Antileishmanial activity. | mdpi.com |

| C3 | Carboxylic acid | Considered essential for the antibacterial activity of quinolones. | youtube.com |

| C4 | Dialkylaminoalkylamino chain | Essential for antimalarial activity (e.g., Chloroquine). | youtube.com |

| C4 | Morpholino, 4-F-phenyl | Potent antileishmanial activity. | mdpi.com |

| C5 | Amino group | Confers antibacterial activity. | slideshare.net |

| C6 | Fluorine (F) | Generally improves antibacterial activity of quinolones. | slideshare.net |

| C6 | Bromo and Nitro groups | Showed high antiproliferative activity against cancer cells. | nih.gov |

| C7 | Chlorine (Cl) | Optimal for antimalarial activity in 4-aminoquinolines. | pharmacy180.comnih.gov |

| C7 | Piperazine ring | Leads to active antibacterial compounds. | slideshare.net |

| C8 | Hydroxy group | Associated with anticancer and antitopoisomerase activity. | researchgate.net |

Advanced Research Directions and Future Perspectives for 2,4 Dimethyl 3 Pent 1 En 1 Yl Quinoline Research

Development of Novel and Efficient Synthetic Strategies for Complex Quinoline (B57606) Architectures

The synthesis of complex, polysubstituted quinolines like 2,4-Dimethyl-3-(pent-1-EN-1-YL)quinoline often faces challenges such as low yields, harsh reaction conditions, and limited regioselectivity with traditional methods like the Skraup, Doebner-von Miller, and Friedländer reactions. mdpi.com Future research will focus on developing more efficient, sustainable, and versatile synthetic strategies.

One promising direction is the advancement of oxidative annulation techniques. mdpi.com These methods often involve transition-metal-catalyzed C-H bond activation, allowing for the construction of the quinoline core from readily available anilines and various coupling partners. mdpi.com For instance, rhodium- and cobalt-catalyzed systems have demonstrated high efficiency in the cyclization of anilines with acetophenones or alcohols. mdpi.com Another area of intense development is multicomponent reactions (MCRs) , which offer the advantage of constructing complex molecules in a single step from multiple starting materials, thereby increasing atom economy and reducing waste. acs.org

Furthermore, green chemistry approaches are becoming increasingly important. Methodologies employing microwave irradiation, ultrasound assistance, and the use of recyclable solid acid catalysts like Nafion NR50 are being explored to create more environmentally benign synthetic routes. mdpi.com Metal-free domino processes, which involve a cascade of reactions without the need for metal catalysts, also represent a significant frontier in synthesizing highly functionalized quinolines.

| Synthetic Strategy | Key Features | Potential Advantages for Complex Quinolines |

| Oxidative Annulation | Transition-metal catalyzed C-H activation and cyclization. | High efficiency, broad substrate scope, direct functionalization. |

| Multicomponent Reactions | Single-step synthesis from three or more reactants. | High atom economy, structural diversity, operational simplicity. |

| Microwave/Ultrasound | Use of alternative energy sources to accelerate reactions. | Reduced reaction times, often higher yields, cleaner reactions. |

| Solid Acid Catalysis | Heterogeneous catalysts that are easily separable and reusable. | Environmental benefits, simplified workup procedures. |

| Metal-Free Domino Process | Cascade reactions initiated by organic reagents or catalysts. | Avoids toxic and expensive metal catalysts, unique reaction pathways. |

Future efforts will likely focus on combining these strategies to develop modular and scalable syntheses for intricate quinoline architectures, enabling the efficient production of compounds like this compound and its analogues for further investigation.

Exploration of New Catalytic Systems for Quinoline Annulation and Functionalization

The development of novel catalytic systems is central to advancing quinoline synthesis. While classical methods often required stoichiometric strong acids, modern approaches leverage a diverse range of catalysts to achieve higher efficiency and selectivity.

Transition-metal catalysis remains a dominant area of research. mdpi.com Catalysts based on palladium, rhodium, ruthenium, copper, and nickel are extensively used for C-H functionalization and cross-coupling reactions to build and modify the quinoline core. mdpi.commalvernpanalytical.com For example, ruthenium-catalyzed oxidative annulation of imidazo[1,5-a]quinolin-2-ium salts with alkynes using molecular oxygen as a clean oxidant has been reported to create fused quinoline systems. uconn.edu Iron, being an earth-abundant and inexpensive metal, is also gaining traction, with iron-catalyzed systems being developed for reactions like hydroxyalkylation of quinolines via visible-light-driven decarboxylation. nih.gov

A significant future direction is the expansion of organocatalysis and photocatalysis . acs.org Organocatalysts, such as Brønsted acids and ionic liquids, offer a metal-free alternative, reducing the risk of metal contamination in final products. researchgate.net Photocatalysis, utilizing visible light to drive chemical reactions, represents a green and sustainable approach. acs.org Dual-catalyst systems, combining a photocatalyst with a proton reduction co-catalyst, have been successfully used for quinoline synthesis via the Povarov reaction under oxidant-free conditions, producing hydrogen gas as the only byproduct. nih.gov

| Catalyst Type | Examples | Key Reactions | Future Outlook |

| Transition Metals | Pd, Rh, Ru, Cu, Ni, Fe | C-H Activation, Cross-Coupling, Annulation | Development of more sustainable and earth-abundant metal catalysts (e.g., Fe, Co, Ni). mdpi.comrsc.org |

| Organocatalysts | Brønsted Acids, Ionic Liquids, N-Heterocyclic Carbenes | Friedländer Synthesis, Povarov Reaction | Design of more complex and selective metal-free catalysts for asymmetric synthesis. acs.org |

| Photocatalysts | Ruthenium/Iridium complexes, Organic Dyes | Redox-Neutral Annulation, Dehydrogenation | Increased use of visible light and development of metal-free organic photocatalysts. acs.orgnih.gov |

The exploration of synergistic catalytic systems, where two or more catalysts work in concert to enable novel transformations, will also be a key research theme, paving the way for unprecedented efficiency and selectivity in the functionalization of complex quinoline scaffolds.

Integration of Computational and Experimental Methodologies in Quinoline Derivative Research

The synergy between computational and experimental chemistry is becoming indispensable for modern molecular research. rsc.org For quinoline derivatives, this integration provides deep insights into reaction mechanisms, predicts molecular properties, and guides the rational design of new compounds and synthetic pathways.

Density Functional Theory (DFT) is a powerful tool used to investigate the electronic structure, stability, and reactivity of quinoline derivatives. nih.govrsc.orgarabjchem.org DFT calculations can elucidate complex reaction mechanisms, such as those in copper-catalyzed dehydrogenative cyclizations, by mapping out the energy profiles of reaction intermediates and transition states. researchgate.net This understanding allows chemists to optimize reaction conditions and catalyst design. For instance, computational studies have been used to support the proposed mechanisms for the iron-catalyzed alkenylation of quinolines. rsc.org

Beyond mechanism studies, computational methods are crucial for predicting the physicochemical properties that underpin the function of quinoline derivatives. nih.gov Calculations of Frontier Molecular Orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) surfaces, and aromaticity indices can correlate a molecule's structure with its electronic and photophysical behavior. rsc.orgarabjchem.org This predictive power is particularly valuable in drug design, where models like Quantitative Structure-Activity Relationship (QSAR) and deep learning algorithms can forecast the biological activity of novel quinoline compounds before they are synthesized, saving significant time and resources. mdpi.comnih.gov

Strategic Design and Optimization of Quinoline Scaffolds for Targeted Applications as Chemical Probes or in Material Science

The inherent photophysical properties and structural rigidity of the quinoline ring make it an excellent scaffold for the design of functional molecules for targeted applications, particularly as chemical probes and in advanced materials. nih.govmdpi.com

As chemical probes , quinoline derivatives have been extensively developed as fluorescent sensors. researchgate.net The nitrogen atom in the quinoline ring can act as a binding site for metal ions, and this interaction can modulate the fluorescence properties of the molecule, allowing for the sensitive and selective detection of ions like Zn²⁺ and Fe³⁺. rsc.orgnanobioletters.com The strategic design of these probes involves creating a modular structure with domains for tuning photophysical properties (e.g., absorption and emission wavelengths), enhancing polarization, and introducing structural diversity for specific targets. acs.orgnih.gov Future research will focus on developing probes with enhanced features such as larger Stokes shifts, near-infrared (NIR) emission for deep-tissue imaging, and theranostic capabilities, where the probe can both detect and treat a disease state, for example, by sensing β-amyloid aggregates in Alzheimer's disease. researchgate.netmdpi.com

In material science , quinoline derivatives are valued for their electronic properties. mdpi.com They are electron-accepting and can behave as p-type semiconductors, making them suitable for applications in organic electronics. researchgate.net Specifically, quinoline-based materials have been investigated for use in Organic Light-Emitting Diodes (OLEDs), where they can function as blue-emitting or electron-transporting layers. uconn.edumdpi.com They are also being explored in third-generation photovoltaics, such as dye-sensitized solar cells (DSSCs), where they can act as components of the light-harvesting dyes. researchgate.net The strategic design for these applications involves modifying the quinoline core to tune its energy levels (HOMO/LUMO), enhance charge transport, and improve stability.

The future in this area points towards the creation of highly specialized quinoline-based systems. This includes the development of multi-analyte sensors, advanced theranostic agents, and more efficient and stable materials for next-generation electronic and photovoltaic devices through precise structural modifications of scaffolds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.